N-(5-Ethynylpyridin-2-yl)-4,6-dihydroxy-2-(methylthio)pyrimidine-5-carboxamide
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Overview
Description
N-(5-Ethynylpyridin-2-yl)-4,6-dihydroxy-2-(methylthio)pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are a family of six-membered heterocyclic compounds that occur in nature in a wide variety of forms. They include several nucleic acid constituents such as cytosine, thymine, and uracil, and form the basic structure of barbiturates .
Preparation Methods
The synthesis of N-(5-Ethynylpyridin-2-yl)-4,6-dihydroxy-2-(methylthio)pyrimidine-5-carboxamide involves multiple steps. The synthetic routes typically include the formation of the pyrimidine ring followed by the introduction of the ethynyl and methylthio groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
N-(5-Ethynylpyridin-2-yl)-4,6-dihydroxy-2-(methylthio)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
N-(5-Ethynylpyridin-2-yl)-4,6-dihydroxy-2-(methylthio)pyrimidine-5-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, including as a modulator of specific biological targets.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(5-Ethynylpyridin-2-yl)-4,6-dihydroxy-2-(methylthio)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
N-(5-Ethynylpyridin-2-yl)-4,6-dihydroxy-2-(methylthio)pyrimidine-5-carboxamide can be compared with other similar compounds, such as:
N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamides: These compounds also belong to the pyrimidine family and have similar structural features but differ in their specific substituents and biological activities.
Pyrimidine derivatives: These include compounds with various substituents on the pyrimidine ring, each with unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10N4O3S |
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Molecular Weight |
302.31 g/mol |
IUPAC Name |
N-(5-ethynylpyridin-2-yl)-4-hydroxy-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H10N4O3S/c1-3-7-4-5-8(14-6-7)15-10(18)9-11(19)16-13(21-2)17-12(9)20/h1,4-6H,2H3,(H,14,15,18)(H2,16,17,19,20) |
InChI Key |
AHZFSBGEOUPNCY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=O)N1)C(=O)NC2=NC=C(C=C2)C#C)O |
Origin of Product |
United States |
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